molecular formula C18H16FN3O2 B6347148 4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine CAS No. 1354925-66-8

4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

Cat. No. B6347148
CAS RN: 1354925-66-8
M. Wt: 325.3 g/mol
InChI Key: UOTKSKLKGAWOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine (4-DFPP) is a novel synthetic compound that has recently been developed for use in laboratory experiments. It is a member of the pyrimidine family and has a unique structure that makes it suitable for a variety of applications. 4-DFPP has been studied extensively and its properties are known to be useful for a range of experiments.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes related to the metabolism of drugs, such as cytochrome P450. In addition, it has been used as a substrate for the detection of monoamine oxidase activity. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the central nervous system.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is not yet fully understood. However, it is known to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it has been suggested that 4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine may act as an agonist of the serotonin 5-HT3 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine are not yet fully understood. However, it is known to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it has been suggested that 4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine may act as an agonist of the serotonin 5-HT3 receptor, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine has a number of advantages for use in laboratory experiments. It is easy to synthesize and is relatively stable, making it suitable for a variety of experiments. In addition, its unique structure allows it to interact with a variety of proteins and enzymes, making it useful for a range of research applications. However, 4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is not suitable for use in all experiments, as it is not soluble in water and has a low solubility in organic solvents.

Future Directions

There are a number of potential future directions for the use of 4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine in scientific research. It could be used to study the effects of drugs on the central nervous system, as well as to study the structure and function of proteins. In addition, it could be used to study the effects of drugs on other biological systems, such as the cardiovascular system. Finally, it could be used to develop new drugs and treatments for a variety of diseases.

Synthesis Methods

4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine is synthesized via a two-step process that utilizes a palladium-catalyzed Heck reaction followed by a Suzuki-Miyaura coupling. The Heck reaction involves the reaction of the starting material 4-(2,5-dimethoxyphenyl)-6-(3-fluorophenyl)-2-bromopyrimidine with a palladium catalyst, which yields 4-(2,5-dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine. The Suzuki-Miyaura coupling then completes the synthesis by reacting the intermediate with a boronic acid to form the desired product.

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-23-13-6-7-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTKSKLKGAWOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethoxyphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

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